2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid
Description
2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a chlorothiophene moiety and an acetic acid group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-11-2-1-10(17-11)8-14-5-3-9(4-6-14)7-12(15)16/h1-2,9H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPSGDWOBRWNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid may exhibit neuroprotective effects. A study demonstrated that derivatives could potentially mitigate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems .
Antidepressant Activity
The compound has been investigated for its antidepressant properties. In animal models, it showed significant reductions in depressive-like behaviors, suggesting a role in the modulation of serotonin and norepinephrine pathways . This aligns with findings from other studies that emphasize the importance of piperidine derivatives in developing new antidepressants.
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory properties of this class of compounds. In vitro studies have shown that they can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Shiri et al. (2018) | Demonstrated neuroprotective effects in rodent models | Potential treatment for neurodegenerative diseases |
| Academia.edu (2020) | Showed significant antidepressant activity | Development of new antidepressants |
| Brazilian Journal of Pharmaceutical Sciences (2020) | Inhibition of pro-inflammatory cytokines | Treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and chlorothiophene-containing molecules. Examples include:
- 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid analogs with different substituents on the piperidine ring or the thiophene moiety .
- Other piperidine derivatives used in medicinal chemistry and drug development .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid, with the CAS number 1248254-91-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16ClNOS, with a molecular weight of approximately 245.76 g/mol. The structure features a piperidine ring substituted with a 5-chlorothiophenyl group, which is hypothesized to contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties, potentially making them candidates for developing new antibiotics .
- Antioxidant Properties : The antioxidant capacity of related compounds suggests that they may help in mitigating oxidative stress in biological systems .
The mechanism by which this compound exerts its effects may involve interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to act on GPCRs, influencing signaling pathways related to inflammation and pain .
- Protein Tyrosine Phosphatases (PTPs) : Some studies suggest that derivatives can inhibit specific PTPs, which play critical roles in cellular signaling and metabolism .
In Vitro Studies
A study focusing on the inhibitory effects of related compounds on PTP1B demonstrated significant activity with IC50 values in the low micromolar range. This suggests potential applications in metabolic disorders like diabetes .
In Vivo Studies
Research involving animal models has indicated that compounds with similar structures can exhibit anti-inflammatory effects. For instance, a derivative was tested in diet-induced obesity models, showing promising results in reducing weight gain and improving metabolic profiles .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClNOS |
| Molecular Weight | 245.76 g/mol |
| CAS Number | 1248254-91-2 |
| Standard Purity | ≥98% |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Significant activity observed |
| Antioxidant | Reduces oxidative stress |
| PTP Inhibition | Low micromolar IC50 values |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
